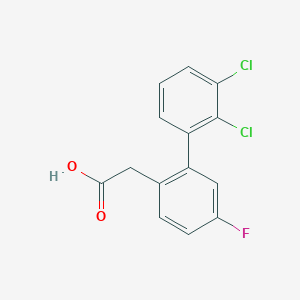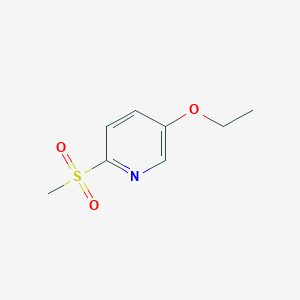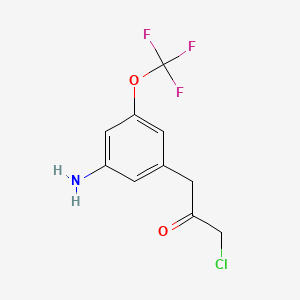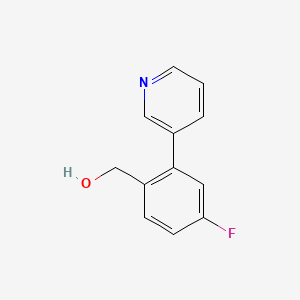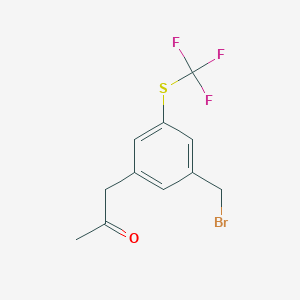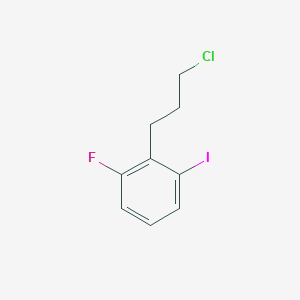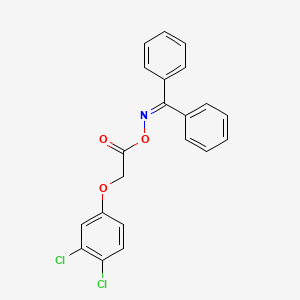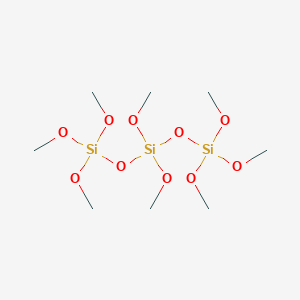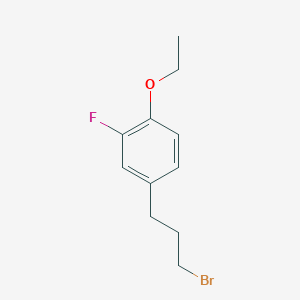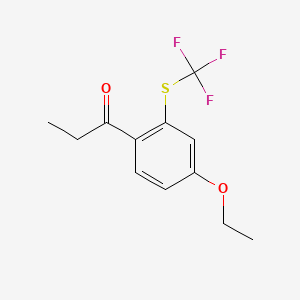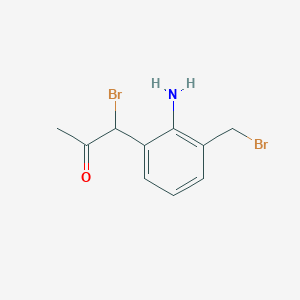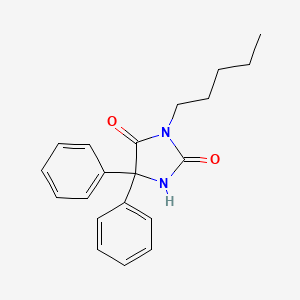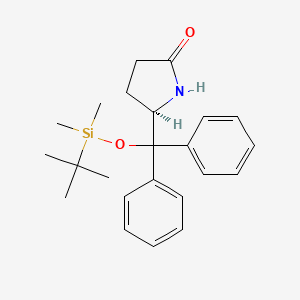
(R)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidin-2-one core, which is functionalized with a tert-butyldimethylsilyl group and a diphenylmethyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(S)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one: The stereoisomer of the compound with different spatial arrangement.
3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: A similar compound lacking the diphenylmethyl group.
4-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: Another related compound with a different substitution pattern.
Uniqueness
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of tert-butyldimethylsilyl and diphenylmethyl groups makes it a valuable compound for various research applications.
特性
分子式 |
C23H31NO2Si |
|---|---|
分子量 |
381.6 g/mol |
IUPAC名 |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxy-diphenylmethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H31NO2Si/c1-22(2,3)27(4,5)26-23(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20-16-17-21(25)24-20/h6-15,20H,16-17H2,1-5H3,(H,24,25)/t20-/m1/s1 |
InChIキー |
NHSKIYMMFKBWOB-HXUWFJFHSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC([C@H]1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


